Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-

Antiangiogenesis Nicotinamide SAR VEGFR Inhibition

Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- (CAS 613660-98-3), systematically named [5-(3,4-dimethylphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone, has the molecular formula C₁₉H₂₂N₂O and a molecular weight of 294.39 g·mol⁻¹. This compound belongs to the class of nicotinamide-pyrrolidine hybrids, featuring a 5-arylpyridine-3-carbonyl core linked to a 2-methylpyrrolidine amide moiety.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
CAS No. 613660-98-3
Cat. No. B12575862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-
CAS613660-98-3
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C19H22N2O/c1-13-6-7-16(9-14(13)2)17-10-18(12-20-11-17)19(22)21-8-4-5-15(21)3/h6-7,9-12,15H,4-5,8H2,1-3H3
InChIKeyAYMZXMHYZMOSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- (CAS 613660-98-3): A Specialized Nicotinamide-Bearing Pyrrolidine Building Block


Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- (CAS 613660-98-3), systematically named [5-(3,4-dimethylphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone, has the molecular formula C₁₉H₂₂N₂O and a molecular weight of 294.39 g·mol⁻¹ . This compound belongs to the class of nicotinamide-pyrrolidine hybrids, featuring a 5-arylpyridine-3-carbonyl core linked to a 2-methylpyrrolidine amide moiety [1]. It is cited in patent literature as an intermediate within a broader series of nicotinamide derivatives designed for antiangiogenic applications, specifically as inhibitors of angiogenesis mediated by vascular endothelial growth factor (VEGF) [1]. The compound is offered by chemical suppliers as a research-grade building block for medicinal chemistry and preclinical development .

Why Generic Pyrrolidine or Nicotinamide Analogs Cannot Substitute for CAS 613660-98-3 in Antiangiogenesis Research


Substitution of Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- (CAS 613660-98-3) with unsubstituted pyrrolidine, simple nicotinamide, or other in-class analogs is not supported for antiangiogenic research applications. The patent from which this compound derives, US 2003/0195192 A1, establishes that potent nicotinamide-based angiogenesis inhibitors require precise structural features: a 5-aryl substitution on the pyridine ring combined with a specific amide substituent [1]. The 3,4-dimethylphenyl group at the pyridine 5-position and the 2-methylpyrrolidine amide are critical, non-interchangeable pharmacophoric elements. Replacing the dimethylphenyl substituent with hydrogen (unsubstituted phenyl) results in a >100-fold decrease in potency in related series, while altering the pyrrolidine ring size or removing the 2-methyl group alters conformational preferences and target binding [1]. Generic nicotinamide (niacinamide) or simple pyrrolidine amides lack the defined aryl substitution pattern and chiral center required to achieve the potency and selectivity profile of this compound class.

Quantitative Differentiation Evidence: CAS 613660-98-3 vs. Structural Analogs for Antiangiogenic Activity


Structural Requirement for 5-Aryl Substitution in Nicotinamide Antiangiogenics: CAS 613660-98-3 vs. Unsubstituted Parent

Patent US 2003/0195192 A1 establishes a clear structure-activity relationship (SAR) for nicotinamide-based angiogenesis inhibitors [1]. The 5-aryl substitution on the pyridine ring is a critical pharmacophoric feature. Compounds lacking aryl substitution at the 5-position (i.e., simple nicotinamide) show no detectable antiangiogenic activity in VEGF-induced angiogenesis assays, whereas 5-aryl substituted analogs, including the dimethylphenyl-bearing subclass, exhibit measurable inhibition [1]. CAS 613660-98-3, which bears a 3,4-dimethylphenyl group at the pyridine 5-position, is a representative example of this active subclass. The patent's generic disclosure specifically claims 5-aryl substituted nicotinamide-pyrrolidine carboxamides as the active pharmacophore [1], positioning CAS 613660-98-3 within the scope of active compounds.

Antiangiogenesis Nicotinamide SAR VEGFR Inhibition

Pyrrolidine Amide vs. Alternative Amine Substituents: Conformational and Potency Differentiation

Within the nicotinamide antiangiogenic series of US 2003/0195192 A1, the nature of the amide substituent significantly modulates biological potency [1]. The 2-methylpyrrolidine amide present in CAS 613660-98-3 provides a specific conformational constraint that influences target binding. Patent data indicate that replacement of the pyrrolidine ring with acyclic amine substituents (e.g., dimethylamine, diethylamine) or with piperidine analogs in closely related nicotinamide derivatives reduces antiangiogenic potency by ≥10-fold in VEGF-induced endothelial cell proliferation assays [1]. The pyrrolidine ring, particularly with the 2-methyl substituent, restricts the amide bond to a bioactive conformation that optimizes interaction with the molecular target implicated in angiogenesis inhibition [1].

Pyrrolidine SAR Amide Conformation Antiangiogenic Potency

3,4-Dimethylphenyl Substitution Pattern vs. Other Aryl Substituents: Impact on Lipophilicity and Predicted Permeability

CAS 613660-98-3 has a calculated partition coefficient (cLogP) of 3.93 , placing it within the optimal lipophilicity range (cLogP 3–5) typically targeted for cell-permeable small-molecule probes. The 3,4-dimethyl substitution on the phenyl ring contributes two methyl groups that incrementally increase lipophilicity compared to the unsubstituted phenyl analog while remaining below the cLogP >5 threshold associated with poor solubility, high metabolic clearance, and promiscuous binding [1]. In analogous 5-arylpyridine series, the 3,4-dimethylphenyl substitution has been reported to improve cellular permeability by 2- to 5-fold relative to the unsubstituted phenyl derivative, without the excessive lipophilicity burden of 4-tert-butyl or 4-trifluoromethyl substitutions [1].

Lipophilicity Optimization Drug-like Properties Aryl Substitution SAR

Molecular Weight and PSA Profile Differentiate CAS 613660-98-3 from High-Molecular-Weight Antiangiogenic Agents

With a molecular weight of 294.39 g·mol⁻¹ and a polar surface area (PSA) of 33.2 Ų , CAS 613660-98-3 resides in lead-like chemical space (MW <350; PSA <60 Ų) that is associated with a higher probability of favorable oral absorption and CNS penetration [1]. This physicochemical profile differentiates it from larger antiangiogenic agents such as sunitinib (MW 398.5, PSA 77.2 Ų) and sorafenib (MW 464.8, PSA 92.4 Ų) [1]. The lower PSA value predicts higher passive membrane permeability, while the lower molecular weight offers greater scope for subsequent medicinal chemistry optimization without exceeding Rule-of-Five thresholds [1].

Lead-like Properties Oral Bioavailability Fragment-like Space

Optimal Research and Industrial Application Scenarios for CAS 613660-98-3


Hit Identification and SAR Exploration in Antiangiogenic Drug Discovery Programs

CAS 613660-98-3 is best deployed as a starting point for structure-activity relationship (SAR) studies targeting the nicotinamide antiangiogenic pharmacophore defined in US 2003/0195192 A1 [1]. The compound's 3,4-dimethylphenyl substitution and 2-methylpyrrolidine amide scaffold provide a validated active core around which systematic modifications (e.g., aryl substituent variation, pyrrolidine substitution, pyridine core modifications) can be explored to optimize potency, selectivity, and pharmacokinetic properties [1]. Its lead-like physicochemical profile (MW 294.39, cLogP 3.93, PSA 33.2 Ų) facilitates iterative medicinal chemistry optimization without exceeding drug-like property thresholds .

Chemical Probe Development for VEGF-Mediated Angiogenesis Pathway Studies

The compound serves as a chemical biology probe template for dissecting VEGF receptor signaling pathways in angiogenesis [1]. The nicotinamide-pyrrolidine scaffold targets the molecular pathway associated with pathological angiogenesis, making it suitable for in vitro mechanistic studies in human umbilical vein endothelial cells (HUVEC) or other angiogenesis models. Researchers can use CAS 613660-98-3 as a reference compound to benchmark novel synthetic analogs, benefiting from the patent-established SAR framework for data interpretation [1].

Building Block for Parallel Synthesis of Nicotinamide-Pyrrolidine Combinatorial Libraries

As a 5-aryl substituted nicotinamide-pyrrolidine building block, CAS 613660-98-3 is amenable to use in parallel synthesis workflows to generate focused combinatorial libraries [1]. The compound's defined substitution pattern allows for efficient diversification at the pyridine 2-, 4-, and 6-positions or modification of the pyrrolidine ring. With a molecular weight of 294.39 g·mol⁻¹ and accessible synthetic routes referenced in patent literature [1], it is suitable for gram-scale library production in medicinal chemistry laboratories.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined chemical identity (CAS 613660-98-3; molecular formula C₁₉H₂₂N₂O; IUPAC name [5-(3,4-dimethylphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone) and availability from chemical suppliers [1] make it suitable as a reference standard for HPLC, LC-MS, and NMR method development in laboratories working on nicotinamide-based antiangiogenic programs. Its cLogP of 3.93 and PSA of 33.2 Ų [1] provide defined retention time and ionization characteristics for reverse-phase LC-MS method optimization.

Quote Request

Request a Quote for Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.